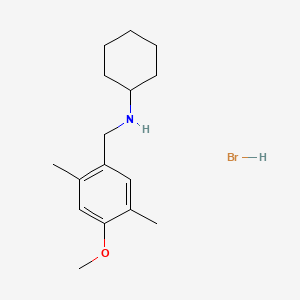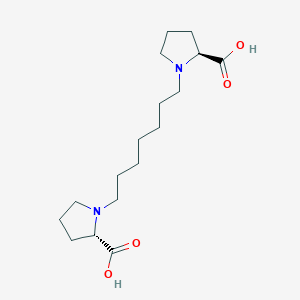
1-(7-(L-proline-1-yl)-heptyl)-L-proline
Vue d'ensemble
Description
1-(7-(L-proline-1-yl)-heptyl)-L-proline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a proline-containing dipeptide that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis of Polypeptides
1-(7-(L-proline-1-yl)-heptyl)-L-proline is involved in the synthesis of well-defined homo- and copolymers of L-proline. These polymers exhibit high molecular and compositional homogeneity, crucial in biomolecular research and applications (Gkikas et al., 2011).
Role in Protein Folding and Structure
L-proline plays a significant role in protein folding, structure, and stability. Its unique cyclic structure imparts distinctive conformational shapes to proteins. This aspect of L-proline and its analogues is critical in understanding cellular metabolism and protein synthesis (Bach & Takagi, 2013).
Applications in Biochemistry
The unique conformational properties of L-proline contribute to the synthesis of polypeptides with specific structures and functions. This has applications in developing bioactive peptides and studying protein biochemistry (Schimmel & Flory, 1967).
Biocatalysis
L-proline, as a bifunctional organocatalyst, promotes various transformations in organic chemistry. Its interactions with substrates are necessary for enzymatic reactions, leading to its application as a catalyst in synthetic chemistry (Thorat et al., 2022).
Cryoprotection in Protein Crystallography
L-Proline is used as a cryoprotectant in protein crystallography. It helps in preserving the structure of protein crystals during low-temperature data collection, which is critical for understanding protein structures (Pemberton et al., 2012).
Structural Analysis and Peptide Synthesis
Proline and its derivatives are used in the synthesis of conformationally rigid bioactive peptides. These compounds are essential in asymmetric synthesis and pharmaceutical applications (Panday, 2011).
Propriétés
IUPAC Name |
(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c20-16(21)14-8-6-12-18(14)10-4-2-1-3-5-11-19-13-7-9-15(19)17(22)23/h14-15H,1-13H2,(H,20,21)(H,22,23)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLKFWDPZHMZMH-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCCCCCN2CCCC2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCCCCCN2CCC[C@H]2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820575-06-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820575-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B3060049.png)
amine hydrobromide](/img/structure/B3060050.png)
![1-(Imidazo[1,2-a]pyrimidin-2-yl)propan-1-amine hydrochloride](/img/structure/B3060051.png)
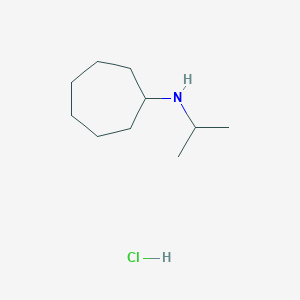
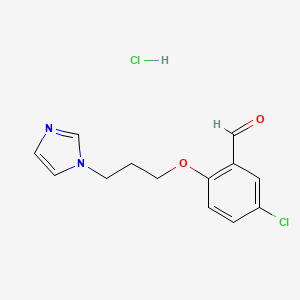
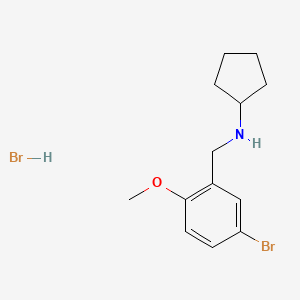
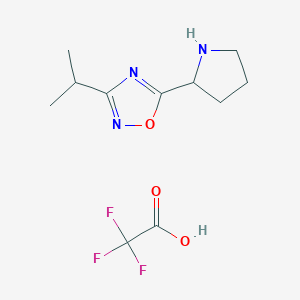
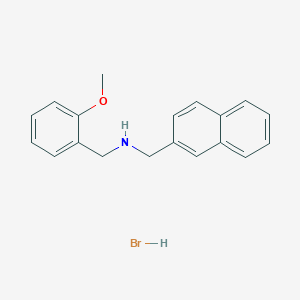
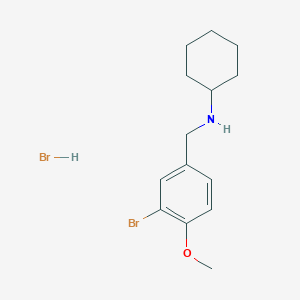
![(8-syn)-8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3060065.png)

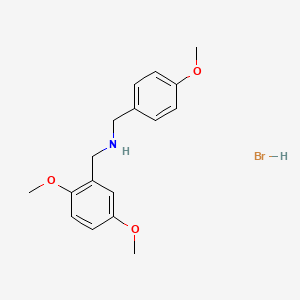
![(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine hydrobromide](/img/structure/B3060070.png)
